molecular formula C18H18ClN5O2S B2516140 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 880804-88-6

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B2516140
CAS No.: 880804-88-6
M. Wt: 403.89
InChI Key: HIFXOUJQIGWULU-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 4-methoxyphenyl substituent on the triazole ring and a 3-chloro-2-methylphenyl group on the acetamide moiety. Its structure combines a 1,2,4-triazole core with sulfanyl and acetamide linkages, which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-11-14(19)4-3-5-15(11)21-16(25)10-27-18-23-22-17(24(18)20)12-6-8-13(26-2)9-7-12/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFXOUJQIGWULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN5O2SC_{18}H_{19}ClN_{5}O_{2}S, with a molecular weight of approximately 392.89 g/mol. Its structure features a triazole ring, an acetamide group, and a sulfanyl moiety, which are significant for its biological interactions.

Biological Activity Overview

Compounds containing a triazole ring are known for their antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound have been investigated in various studies:

Antimicrobial Activity

Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that triazole derivatives showed high potency against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics like vancomycin and ciprofloxacin in terms of minimum inhibitory concentration (MIC) values .
Compound NameMIC (μg/mL)Activity
Vancomycin0.68Reference
Ciprofloxacin2.96Reference
Triazole Derivative X0.125 - 8High Activity

Anticancer Activity

The anticancer potential of this compound was assessed through various in vitro studies:

  • In the NCI-60 human tumor cell lines screen, preliminary assays indicated moderate cytostatic activity against several cancer types, including breast cancer (MCF7) and renal cancer . The inhibition growth percent (IGP) values suggest that this compound could inhibit cell proliferation effectively.
Cell LineIGP (%)
MCF7 (Breast Cancer)21
UO-31 (Renal Cancer)15
SF-539 (CNS Cancer)10

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The triazole ring may interact with enzymes critical for cellular functions, potentially inhibiting their activity.
  • Molecular Targeting : Studies suggest that the compound may bind to specific receptors or enzymes involved in disease pathways, thereby modulating cellular responses .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives:

  • A study by Mermer et al. synthesized quinolone-triazole hybrids that displayed significant antibacterial activity against resistant strains of bacteria .
  • Another investigation into thio derivatives of triazoles revealed potent activity against various pathogens, emphasizing the importance of structural modifications in enhancing biological efficacy .

Scientific Research Applications

Overview

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a member of the triazole family, which has gained attention for its diverse biological activities and potential therapeutic applications. This article explores its scientific research applications, focusing on its biological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that triazole derivatives often exhibit significant antimicrobial activity. The compound is hypothesized to interact with microbial enzymes or cell wall synthesis pathways, leading to its antimicrobial effects. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial and fungal strains.

Case Study : A comparative study assessed the antimicrobial efficacy of several triazole derivatives against standard bacterial strains. The compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer activities. The compound's ability to inhibit cell proliferation may be linked to its interaction with specific kinases involved in cancer signaling pathways.

Mechanism of Action :

  • Enzyme Inhibition : The sulfanyl group may facilitate binding to active sites of enzymes critical for microbial survival or cancer cell proliferation.
  • Receptor Interaction : The compound may act as an antagonist or agonist at specific receptors involved in cellular signaling pathways.

Case Study : In vitro studies have shown that related triazole compounds significantly reduce cell viability in various cancer cell lines. For example, a derivative exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating potent anticancer activity.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in various therapeutic areas:

  • Antimicrobial Therapy : Due to its significant antimicrobial properties, the compound could be explored as a treatment option for bacterial and fungal infections.
  • Cancer Treatment : Its anticancer properties suggest potential use in oncology for inhibiting tumor growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally similar compounds differ in substituents on the triazole ring and acetamide group, which significantly influence their biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Triazole-Acetamide Derivatives

Compound Structure Key Substituents (Triazole/Acetamide) Biological Activity References
Target Compound : 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide 4-Methoxyphenyl / 3-Chloro-2-methylphenyl Not explicitly reported; inferred anti-inflammatory/antimicrobial potential
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 2-Chlorophenyl / 3-Methoxyphenyl Antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL)
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 4-Chlorophenyl + 4-Methoxyphenyl / 3-Methylphenyl Structural analog; no direct activity data reported
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Furan-2-yl / Varied aryl groups Anti-exudative activity (15/21 compounds outperformed diclofenac sodium at 10 mg/kg)
2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide 2-Hydroxyphenyl / 4-Nitrophenyl Reverse transcriptase inhibition (IC₅₀: 0.8 nM; superior to nevirapine)
N-(4-Fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Thiophen-2-yl / 4-Fluorophenyl Anticancer activity (IC₅₀: 3.2 µM against MCF-7 cells)

Key Findings :

Substituent Position and Electronic Effects :

  • Electron-withdrawing groups (e.g., chloro, nitro) on the acetamide moiety enhance antimicrobial and enzyme inhibitory activities. For example, the 4-nitrophenyl group in improved binding affinity to reverse transcriptase.
  • Electron-donating groups (e.g., methoxy, methyl) on the triazole ring correlate with anti-inflammatory and antiexudative effects. The 4-methoxyphenyl group in the target compound may similarly enhance membrane permeability .

Heterocyclic Variations :

  • Replacement of the phenyl group with furan or thiophene (as in ) increased antiexudative and anticancer activities, likely due to improved π-π stacking with biological targets.

Activity Trends :

  • Anti-exudative activity is maximized with polar substituents (e.g., furan, methoxy), which reduce edema by inhibiting inflammatory mediators like prostaglandins .
  • Antimicrobial activity depends on halogenated aryl groups (e.g., 2-chlorophenyl in ), which disrupt bacterial cell membranes via hydrophobic interactions.

Contradictions and Gaps :

  • While furan-containing analogs () show strong anti-exudative effects, their antimicrobial potency is lower compared to chloro-substituted derivatives (). This highlights a trade-off between anti-inflammatory and antimicrobial optimization.

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